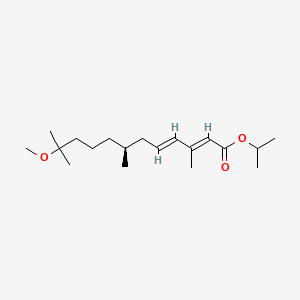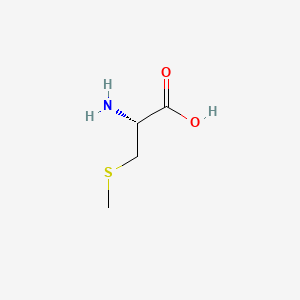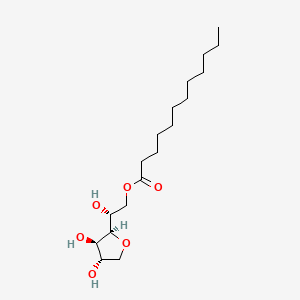
Span(R) 20
Overview
Description
Span® 20, also known as Sorbitan monolaurate or Sorbitan monododecanoate, is a co-surfactant . It has a molar mass of 346.47 g/mol and its Hill Formula is C₁₈H₃₄O₆ .
Molecular Structure Analysis
The molecular structure of Span® 20 is represented by the Hill Formula C₁₈H₃₄O₆ . The molar mass is 346.47 g/mol .
Chemical Reactions Analysis
A study explored the electrochemical oxidation behavior of Span® 20 under high-voltage environments . The study used Linear Sweep Voltammetry (LSV) to monitor the reactions undergone by Span® 20. The oxidative products were analyzed using X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance hydrogen spectrum (1H NMR). The study found that Span® 20 decomposition occurs at voltages exceeding 4.2 V, involving two distinct reactions .
Physical And Chemical Properties Analysis
Span® 20 is described as a brownish-yellow, viscous liquid . When the temperature is higher than the melting point, it is soluble in methanol, ethanol, toluene, ethyl ether, ethyl acetate, aniline, petroleum ether, and carbon tetrachloride, but insoluble in cold water .
Scientific Research Applications
Emulsifier in Cosmetics, Food, and Medicine
Sorbitan monolaurate is a type of emulsifier with excellent performance, which is widely used in cosmetics, food, and medicine . It has excellent properties of emulsification, dispersion, foaming, and wetting .
Synthesis of High-Quality Sorbitan Monooleate (Span80)
Sorbitan monolaurate plays a crucial role in the synthesis of high-quality sorbitan monooleate (Span80). The production process of Span80 synthesized by etherification followed by esterification was studied . The synthesized Span80 product showed the advantages of lighter color, lower viscosity, and better fluidity .
Enhancing Solubility and Oral Bioavailability of Itraconazole
Sorbitan monolaurate is used in a study to assess enhanced solubility and oral bioavailability of itraconazole . It helps in improving the effectiveness of the drug by increasing its solubility and bioavailability .
Investigation of Oxidation of Unsaturated Lipids in Oil-in-Water Emulsions
Sorbitan monolaurate is also used in a study to investigate the oxidation of unsaturated lipids in oil-in-water emulsions . This study helps in understanding the stability and shelf-life of various food products .
Electrochemical Oxidation Behavior Under High-Voltage Environments
The electrochemical oxidation behavior of Sorbitan monolaurate under high-voltage environments has been explored . This study is crucial for understanding the suitability of key battery components at elevated voltages .
Preparation of Anode in Lithium-Ion Batteries
Sorbitan monolaurate is used in the preparation of the anode in lithium-ion batteries . It helps in promoting the effective dispersion of conductive materials, thereby enhancing electrode conductivity .
Safety and Hazards
Mechanism of Action
Target of Action
Sorbitan monolaurate, also known as Sorbitan laurate or Span® 20, is a detergent and monoester of lauric acid and hexitol anhydrides derived from sorbitol . It is primarily used as a surfactant and emulsifier in various applications, including pharmaceuticals . Its primary targets are the lipid components of cell membranes, where it acts to alter membrane permeability and stability.
Mode of Action
Sorbitan monolaurate interacts with its targets by integrating into the lipid bilayer of cell membranes. This interaction alters the physical properties of the membrane, such as its fluidity and permeability . It has been shown to act as an absorption enhancer, which may be due to its ability to form hydrogen bonds with other molecules and its capacity to interact with sodium citrate .
Pharmacokinetics
It is known that it is partially metabolized and readily biodegradable . The absorption, distribution, metabolism, and excretion (ADME) properties of Sorbitan monolaurate can impact its bioavailability and efficacy as a surfactant and emulsifier.
Result of Action
The primary result of Sorbitan monolaurate’s action is the alteration of membrane permeability and stability, which can enhance the absorption and solubility of certain compounds . In the context of pharmaceutical applications, this can increase the bioavailability of drugs, leading to more effective treatments .
Action Environment
The action of Sorbitan monolaurate can be influenced by various environmental factors. For instance, its efficacy as a surfactant and emulsifier can be affected by the presence of other compounds, pH, temperature, and other factors .
properties
IUPAC Name |
[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15?,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZFANDGMFTDAV-WYDSMHRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sorbitan, monododecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan monolaurate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21733 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Span(R) 20 | |
CAS RN |
1338-39-2 | |
| Record name | Sorbitan, monododecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure and molecular formula of sorbitan monolaurate?
A1: Sorbitan monolaurate is an ester synthesized from lauric acid and sorbitol, along with its anhydrides. Its molecular formula is C18H34O6. [, ]
Q2: What is the typical composition of commercially available sorbitan monolaurate?
A2: Commercially, sorbitan monolaurate comprises a mixture of primarily polyoxyethylated sorbitan mono-, di-, and triesters. []
Q3: What is the significance of the varying ester composition in sorbitan monolaurate?
A3: Variations in the ester composition, particularly in the chain length of esterified fatty acids, can influence the crystallization mechanism and texture of fats when sorbitan monolaurate is used as an additive. []
Q4: How does sorbitan monolaurate behave at the water/oil interface?
A4: Sorbitan monolaurate exhibits excellent interfacial activity at the water/oil interface. Its presence significantly reduces the interfacial tension between the two phases, demonstrating its efficacy as an emulsifier. []
Q5: How does temperature influence the behavior of sorbitan monolaurate in solution?
A5: The critical micelle concentration (CMC) of sorbitan monolaurate in solution decreases with increasing temperature. Additionally, the dynamic interfacial tension is impacted, suggesting the presence of an adsorption barrier at the near-equilibrium stage due to strong molecular interactions. []
Q6: What is the primary application of sorbitan monolaurate in the food and pharmaceutical industries?
A6: Sorbitan monolaurate is primarily used as an emulsifier and stabilizer in various food and pharmaceutical products. [, ]
Q7: How does sorbitan monolaurate function as an emulsifier in food products?
A7: Sorbitan monolaurate acts as a technological additive, facilitating the formation and stabilization of emulsions. Its ability to reduce interfacial tension between water and oil phases prevents separation, ensuring product homogeneity. []
Q8: Are there any safety concerns regarding the use of sorbitan monolaurate as a food additive?
A8: The European Food Safety Authority (EFSA) has deemed sorbitan monolaurate safe for use as a food additive within the established maximum content levels. [, ]
Q9: How does sorbitan monolaurate influence the crystallization of fats?
A9: Adding sorbitan monolaurate, even at low concentrations (0.5%), to fats like soybean-based interesterified fat can significantly alter the crystallization process and the resulting texture. This effect can vary depending on the supplier of sorbitan monolaurate, suggesting variations in ester composition play a role. []
Q10: How does sorbitan monolaurate contribute to drug delivery applications?
A10: Sorbitan monolaurate, when incorporated into drug delivery systems like emulsions, can enhance drug absorption. Studies have shown that using sorbitan monolaurate with a high hydrophile-lipophile balance (HLB) value leads to improved bioavailability of poorly soluble drugs like coenzyme Q10. []
Q11: Can sorbitan monolaurate be used in the formulation of sustained-release drug delivery systems?
A11: Yes, sorbitan monolaurate can be used as an emulsifier in the preparation of sustained-release drug delivery systems, such as pellets. []
Q12: Does sorbitan monolaurate influence the efficacy of disinfectants?
A12: Research indicates that sorbitan monolaurate can enhance the effectiveness of certain disinfectants, particularly sodium hypochlorite. This synergistic effect has been observed in reducing the viability of fungal spores in aqueous solutions. []
Q13: How is sorbitan monolaurate metabolized in the body?
A13: Studies on structurally related compounds, such as sorbitan monostearate, suggest that sorbitan monolaurate is likely partially metabolized in the body. It can be hydrolyzed to its fatty acid components and corresponding sorbitol anhydrides, which are then excreted or further broken down. [, ]
Q14: What is the Acceptable Daily Intake (ADI) of sorbitan monolaurate?
A14: The current group ADI for sorbitan esters, including sorbitan monolaurate, is 10 mg/kg body weight per day expressed as sorbitan. This is equivalent to 26 mg of sorbitan monostearate/kg body weight per day. []
Q15: How does sorbitan monolaurate interact with the environment?
A17: Sorbitan monolaurate is readily biodegradable, minimizing its environmental impact. Studies indicate its ecotoxicity is low, posing a minimal risk to terrestrial and aquatic environments. []
Q16: How is sorbitan monolaurate typically analyzed and quantified?
A18: Several analytical techniques are used to study sorbitan monolaurate, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



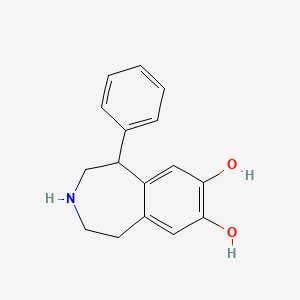


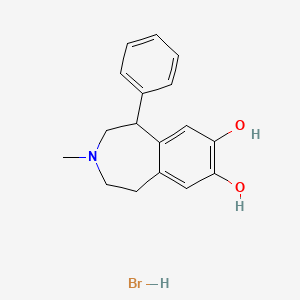
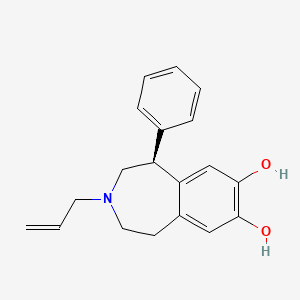

![4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol](/img/structure/B1682081.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)


![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
